molecular formula C10H14BBrO3 B2869312 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-25-3

2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2869312
CAS No.: 1111096-25-3
M. Wt: 272.93
InChI Key: UQPIQWGQNJWGTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aromatic or heteroaromatic group. The 5-bromofuran-2-yl substituent introduces both steric and electronic effects: bromine acts as an electron-withdrawing group, while the furan ring provides π-conjugation. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and reactivity .

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPIQWGQNJWGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with diverse applications in scientific research. It is an organoboron compound featuring a furan ring and a dioxaborolane moiety, with a bromine atom at the 5-position of the furan ring. The molecular formula is C10H14BBrO3, and its molecular weight is approximately 272.93 g/mol.

Scientific Research Applications

This compound is a versatile material with applications in various scientific fields. Its primary applications include organic synthesis, medicinal chemistry, and materials science. Interaction studies often focus on Suzuki coupling reactions, ligand design, and mechanistic investigations. Variations in substituents on the furan ring can significantly affect both reactivity and biological activity.

Organic Synthesis

The compound is used as a building block in Suzuki coupling reactions, which are essential for creating carbon-carbon bonds. These reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals, natural products, and polymers. The bromine atom on the furan ring enhances its reactivity, making it a valuable reagent in cross-coupling reactions.

Medicinal Chemistry

Compounds containing furan and boron moieties have been studied for their potential pharmaceutical applications. For instance, 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113), a derivative of this compound, has been tested as an aryl hydrocarbon receptor (AHR) antagonist .

  • Aryl Hydrocarbon Receptor (AHR) Antagonist: CB7993113 can block AHR-dependent biologic activities, such as triple-negative breast cancer cell invasion or migration in vitro and AHR ligand-induced bone marrow toxicity in vivo . It directly binds to both murine and human AHR and inhibits polycyclic aromatic hydrocarbon (PAH)- and TCDD-induced reporter activity .
  • Cancer Therapy: CB7993113 effectively reduced the invasion of human breast cancer cells in three-dimensional cultures and blocked tumor cell migration in two-dimensional cultures without significantly affecting cell viability or proliferation . It also inhibited the bone marrow ablative effects of 7,12-dimethylbenz[a]anthracene in vivo, suggesting its potential as a targeted therapeutic for cancer therapy .
  • Immunomodulation: Due to its AHR antagonist properties, CB7993113 may represent a new class of targeted therapeutics for immunomodulation .

Materials Science

This compound can be used in the synthesis of new materials with unique properties. The furan ring and dioxaborolane moiety can be modified to create polymers, organic semiconductors, and other functional materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts, which then undergo transmetalation and reductive elimination steps to form the final product.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The palladium catalysts are crucial for the transmetalation and reductive elimination steps.

  • Boronic Acid Coordination: The boronic acid moiety coordinates to the palladium center, enabling the cross-coupling reaction.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their substituent-dependent properties:

Compound Name Substituent Type Key Structural Features References
2-(5-Bromofuran-2-YL)-dioxaborolane (Target) Heteroaromatic (bromofuran) Electron-withdrawing Br, conjugated furan
2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane Polyaromatic (naphthalene) Bulky cyclopropoxy group, extended conjugation
2-(5-Chloro-2-methylphenyl)-dioxaborolane (a-isomer) Aromatic (chloro-methylphenyl) Steric hindrance from methyl, Cl as EWG
2-(9-Anthryl)-dioxaborolane (AnthBpin) Polycyclic aromatic (anthracene) Enhanced π-stacking, UV/Vis activity
2-(4-Methoxybenzyl)-dioxaborolane Alkyl-aryl (methoxybenzyl) Ether linkage, moderate steric bulk
2-[5-(Bromomethyl)-2-fluorophenyl]-dioxaborolane Halogenated aryl (Br, F) Dual halogen effects (Br: EWG; F: mild EWG)
2-(5-Fluoro-1-benzofuran-6-yl)-dioxaborolane Fused heterocycle (benzofuran) Fluorine enhances stability, fused ring system

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine (Target), chlorine (), and trifluoromethoxy () increase electrophilicity, enhancing reactivity in cross-couplings .
  • Steric Effects : Bulky groups like cyclopropoxy () or isopropyl () reduce reaction rates due to hindered access to the boron center .
  • Conjugation : Anthracene () and benzofuran () substituents improve charge transfer in materials applications .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The bromofuran group facilitates Suzuki-Miyaura couplings, as bromine is a superior leaving group compared to chlorine or fluorine .
  • Chloro-Methylphenyl Isomer () : Lower reactivity due to chlorine’s weaker leaving ability; yields reported at 26% in some syntheses .
  • Methoxybenzyl Derivative () : The ether group stabilizes the boronate but reduces electrophilicity, requiring harsher reaction conditions .

Stability and Hydrolysis Resistance

  • Electron-Withdrawing Substituents : Bromine (Target) and trifluoromethoxy () enhance resistance to hydrolysis by stabilizing the boron center .
  • Electron-Donating Groups : Methoxy () or methyl () groups increase susceptibility to hydrolysis, limiting shelf life .

Biological Activity

2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound characterized by its unique structural features. The presence of a bromine atom at the 5-position of the furan ring enhances its reactivity and potential biological activity. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C10H14BBrO3
  • Molecular Weight : 272.93 g/mol
  • CAS Number : 1111096-25-3

Potential Biological Applications

  • Anticancer Activity : Compounds containing boron have been investigated for their potential in cancer therapy due to their ability to interact with biological molecules and induce cell death in cancer cells.
  • Antimicrobial Properties : Similar organoboron compounds have shown antimicrobial effects, suggesting that this compound may possess similar properties.
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an enzyme inhibitor in various biochemical pathways.

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity:

  • Furan Ring : The presence of the furan ring is known to enhance the reactivity and biological compatibility of compounds.
  • Boron Moiety : Boron-containing compounds often exhibit unique interactions with biomolecules that can lead to therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound.

Compound NameCAS NumberSimilarity IndexNotable Features
2-(Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane374790-93-90.92Lacks bromine substituent
2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneN/A0.71Contains benzofuran instead of furan
(5-Methylfuran-2-YL)boronic acid62306-79-00.63Boronic acid form without dioxaborolane structure

This table highlights how variations in substituents can affect both reactivity and biological activity.

Case Studies and Research Findings

While direct case studies on this compound are scarce in published literature:

  • Pharmaceutical Applications : Research on related organoboron compounds has shown promising results in drug development for cancer and infectious diseases.
  • Synthetic Pathways : Various synthetic methods for preparing this compound have been explored in the literature. These methods often emphasize the importance of substituents on the furan ring in influencing yield and purity.

Preparation Methods

Miyaura Borylation of 2,5-Dibromofuran

The most viable route involves Miyaura borylation , leveraging palladium catalysis to replace the bromine at the furan’s 2-position with a boronate group.

Procedure :

  • Reactants :
    • 2,5-Dibromofuran (1.0 equiv)
    • Bis(pinacolato)diboron (1.2 equiv)
    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
    • Base: Cs₂CO₃ (2.0 equiv)
    • Solvent: Anhydrous toluene
  • Conditions :

    • Temperature: 120°C
    • Duration: 24 hours
    • Atmosphere: Nitrogen
  • Workup :

    • Cool the reaction mixture to room temperature.
    • Filter through celite to remove palladium residues.
    • Concentrate under reduced pressure.
    • Purify via column chromatography (ethyl acetate/cyclohexane).

Yield : ~70% (extrapolated from analogous reactions).

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Br bond at position 2, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester while retaining the bromine at position 5.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Yield Estimate
Miyaura Borylation High regioselectivity, scalable Requires Pd catalyst 70%
Halogen-Lithium Avoids transition metals Sensitive to moisture 50–60%

Reaction Optimization and Challenges

Catalyst Selection

Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Miyaura borylation due to superior solubility and turnover in toluene.

Purification Challenges

The product’s sensitivity to protic solvents necessitates chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45 (d, 1H, furan H-3)
    • δ 6.40 (d, 1H, furan H-4)
    • δ 1.28 (s, 12H, tetramethyl groups)
  • ¹¹B NMR (CDCl₃): δ 30.2 (characteristic boronate peak).

Chromatographic Purity

HPLC analysis of the analogous 4-bromo derivative showed ≥98% purity, suggesting comparable results for the 5-bromo isomer under optimized conditions.

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound serves as a coupling partner for constructing biaryl systems. For example, reacting with 3-chlorophenylboronic acid under Pd catalysis yields polysubstituted arenes.

Pharmaceutical Intermediates

Its boronate group enables late-stage functionalization in drug candidates, particularly protease inhibitors and kinase modulators.

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